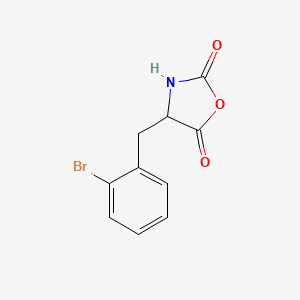
1-(5-Fluoro-2-nitrophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoro-2-nitrophenyl)ethanol is an organic compound characterized by the presence of a fluorine atom, a nitro group, and an ethanol moiety attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-nitrophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-Fluoro-2-nitrophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol. The reaction typically proceeds under mild conditions and yields the desired alcohol product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-(5-Fluoro-2-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 1-(5-Fluoro-2-nitrophenyl)ethanone.
Reduction: 1-(5-Fluoro-2-aminophenyl)ethanol.
Substitution: 1-(5-Methoxy-2-nitrophenyl)ethanol.
科学的研究の応用
1-(5-Fluoro-2-nitrophenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 1-(5-Fluoro-2-nitrophenyl)ethanol depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets .
類似化合物との比較
1-(5-Fluoro-2-nitrophenyl)ethanone: Similar structure but with a ketone group instead of an alcohol.
1-(5-Fluoro-2-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.
1-(5-Methoxy-2-nitrophenyl)ethanol: Similar structure but with a methoxy group instead of a fluorine atom.
Uniqueness: 1-(5-Fluoro-2-nitrophenyl)ethanol is unique due to the combination of the fluorine atom, nitro group, and ethanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C8H8FNO3 |
|---|---|
分子量 |
185.15 g/mol |
IUPAC名 |
1-(5-fluoro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8FNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3 |
InChIキー |
YZXANKFIEIDXSL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1)F)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)




![2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13705068.png)





![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13705099.png)

